

Spectroscopic Analysis of (R)-(-)-3-Methyl-2-butanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-3-Methyl-2-butanol

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This guide provides an in-depth overview of the spectroscopic data for **(R)-(-)-3-Methyl-2-butanol**, a secondary alcohol with the chemical formula C5H12O.^{[1][2][3]} The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the spectroscopic data (NMR, IR, MS) for the (R)-(-) enantiomer are identical to its (S)-(+) enantiomer and the racemic mixture under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-butanol, compiled from various spectral databases.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5-3.6	Multiplet	1H	CH-OH
~1.6-1.8	Multiplet	1H	CH(CH ₃) ₂
~1.1-1.2	Doublet	3H	CH ₃ -CH(OH)
~0.9	Doublet	6H	(CH ₃) ₂ CH

Data sourced from various public databases. Specific peak values may vary slightly depending on experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 25.16 MHz

Chemical Shift (δ) ppm	Assignment
72.75	C2 (CH-OH)
35.05	C3 (CH(CH ₃) ₂)
20.00	C1 (CH ₃ -CH(OH))
18.15	C4/C5 ((CH ₃) ₂ CH)
17.90	C4/C5 ((CH ₃) ₂ CH)

Note: The two methyl groups attached to C3 are diastereotopic and thus have slightly different chemical shifts.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3300-3400 (broad)	O-H stretch
~2850-2960	C-H stretch (sp ³ hybridized)
~1100-1050	C-O stretch

Characteristic absorption bands for secondary alcohols.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Proposed Fragment
88	Low	$[M]^+$ (Molecular Ion)
73	Moderate	$[M - CH_3]^+$
70	Low	$[M - H_2O]^+$
45	High (Base Peak)	$[CH_3CHOH]^+$
43	Moderate	$[C_3H_7]^+$

Fragmentation patterns are characteristic of secondary alcohols, with alpha-cleavage being a dominant pathway.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **(R)-(-)-3-Methyl-2-butanol** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), within a 5 mm NMR tube.[\[13\]](#)
- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is acquired at a frequency of 90 MHz. For ^{13}C NMR, a frequency of 25.16 MHz is used.[\[5\]](#) DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.[\[13\]](#)[\[14\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
- D_2O Shake (for 1H NMR): To confirm the assignment of the hydroxyl proton, a drop of deuterium oxide (D_2O) can be added to the NMR tube. After shaking, the O-H peak will disappear from the spectrum due to proton-deuterium exchange.[\[15\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 3-Methyl-2-butanol, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[17]
- Background Spectrum: A background spectrum of the empty spectrometer (or with the clean salt plates/ATR crystal) is recorded.[17]
- Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[18]
- Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

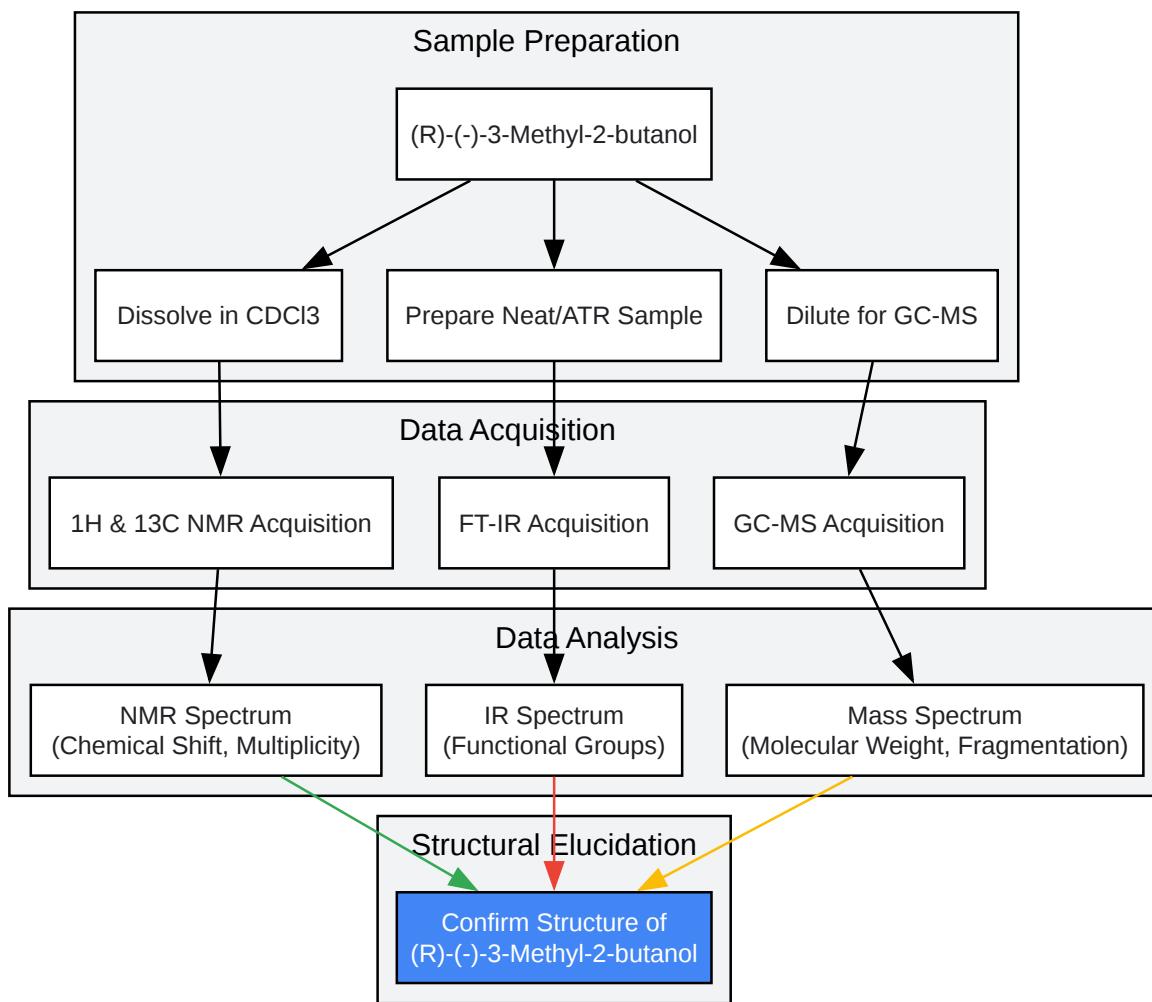
Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like 3-Methyl-2-butanol.[19] In the ion source, the sample is bombarded with electrons (Electron Ionization), causing the molecules to ionize and fragment.[11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector measures the abundance of ions at each m/z value.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(R)-(-)-3-Methyl-2-butanol**.

Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

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